2,4-Dinitrophenyl 4-methylbenzenesulfonate
Overview
Description
2,4-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10N2O7S. It is a derivative of 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to facilitate the formation of the sulfonate ester . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) or dichloromethane, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor to ensure efficient mixing and reaction control. The use of an aqueous base with a water-miscible solvent can help in minimizing the formation of undesired by-products, such as pyridinium salts . This method is environmentally benign and supports a wide range of starting materials.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The compound is particularly reactive towards nucleophiles due to the electron-withdrawing nature of the nitro groups and the sulfonate ester .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include 2,4-dinitrophenol, 4-methylbenzenesulfonic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups and the sulfonate ester enhance the compound’s electrophilicity, making it highly reactive in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 4-phenylbenzenesulfonate: Similar in structure but with a phenyl group instead of a methyl group.
2,4-Dinitrophenyl 4-fluorobenzenesulfonate: Contains a fluorine atom on the benzene ring, which affects its reactivity and applications.
Uniqueness
2,4-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group, which influences its reactivity and stability. The compound’s specific structure allows for unique interactions in chemical reactions and applications in various fields .
Properties
IUPAC Name |
(2,4-dinitrophenyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c1-9-2-5-11(6-3-9)23(20,21)22-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXDAKVRYHXNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282422 | |
Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742-25-6 | |
Record name | NSC25830 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-Sulfonic Acid 2,4-Dinitro-Phenyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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